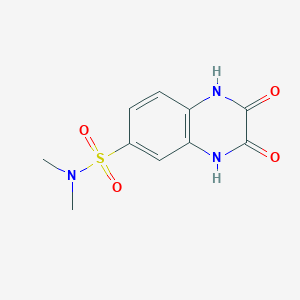
N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
Vue d'ensemble
Description
N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide (DQS) is a compound belonging to the class of quinoxaline-6-sulfonamides. It has a wide range of applications in the pharmaceutical and chemical industry, including use as an intermediate in the synthesis of pharmaceuticals and as an inhibitor of enzymes. DQS is also known to possess various biological activities, including antioxidant and anti-inflammatory activities.
Applications De Recherche Scientifique
DPP-4 Inhibitors and Hypoglycemics
Compounds bearing the 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold have been found to be promising selective dipeptidyl peptidase-IV (DPP-4) inhibitors and in vivo hypoglycemic agents . These compounds have shown significant DPP-4 suppression activity, leading to the stimulation of insulin secretion and thus achieving a hypoglycemic effect .
Diabetes Mellitus Treatment
The same compounds have also been used in the treatment of Diabetes Mellitus (DM), a major global health problem . The compounds have shown potential in stimulating insulin secretion, which is crucial in the management of DM .
Pharmacokinetic Studies
These compounds have been used in pharmacokinetic studies. For instance, compound 10a was radiolabeled, forming the 131 I-SQ compound 10a to study the pharmacokinetic profile of this set of compounds .
Bio-distribution Studies
Bio-distribution studies have been conducted with these compounds. The biodistribution pattern hit the target protein since the tracer accumulated mainly in the visceral organs where DPP-4 is secreted .
Molecular Docking Studies
Molecular docking studies have been conducted with these compounds, relating the significant DPP-4 suppression activity of certain compounds to their nice fitting in the active pocket of DPP-4 .
Molecular Dynamic Studies
Molecular dynamic studies have been conducted with these compounds, exhibiting the stability of certain compounds within the active site of DPP-4 .
Mécanisme D'action
Target of Action
The primary target of N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is the enzyme dipeptidyl peptidase-IV (DPP-4) . DPP-4 is a protein that is involved in glucose metabolism, and it plays a crucial role in the regulation of insulin secretion .
Mode of Action
N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide: interacts with DPP-4 by fitting nicely into the active pocket of the enzyme . This interaction inhibits the activity of DPP-4, leading to an increase in the levels of incretin hormones, which stimulate insulin secretion .
Biochemical Pathways
The inhibition of DPP-4 by N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide affects the incretin pathway . Incretin hormones, such as GLP-1 and GIP, are responsible for stimulating insulin secretion. By inhibiting DPP-4, the degradation of these hormones is prevented, leading to increased insulin secretion and improved glucose control .
Pharmacokinetics
The pharmacokinetic properties of N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide indicate efficient oral bioavailability . The compound obeys Lipinski’s rule, which suggests good absorption and permeation . The biodistribution pattern shows that the compound mainly accumulates in the visceral organs where DPP-4 is secreted at high levels .
Result of Action
The result of the action of N,N-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is the stimulation of insulin secretion, leading to improved glucose control . This makes it a promising agent for the treatment of conditions like type 2 diabetes mellitus .
Propriétés
IUPAC Name |
N,N-dimethyl-2,3-dioxo-1,4-dihydroquinoxaline-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4S/c1-13(2)18(16,17)6-3-4-7-8(5-6)12-10(15)9(14)11-7/h3-5H,1-2H3,(H,11,14)(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIHFCGZSMNUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



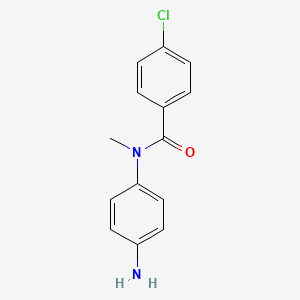
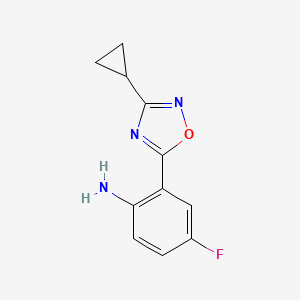


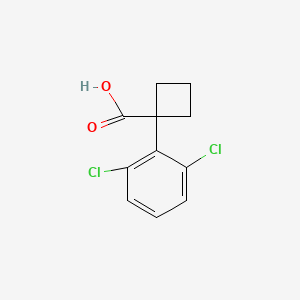
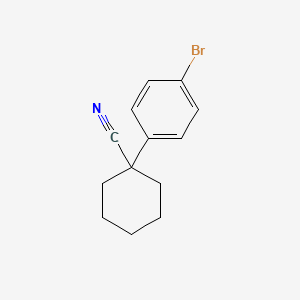
![2-carbamothioyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1519035.png)
![3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1519036.png)
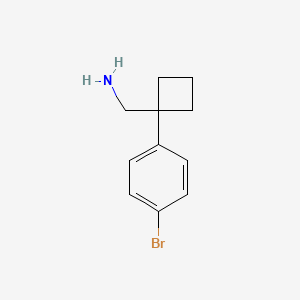
![[1-(2-Methylphenyl)cyclohexyl]methanamine](/img/structure/B1519038.png)

![[2-(Tert-butoxy)phenyl]methanamine](/img/structure/B1519040.png)